(S)-5-(Hydroxymethyl)-2-pyrrolidinone: A Comprehensive Technical Guide
(S)-5-(Hydroxymethyl)-2-pyrrolidinone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-5-(hydroxymethyl)-2-pyrrolidinone, also known as L-Pyroglutaminol, is a chiral heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug development. Its rigid, five-membered lactam ring and the presence of a stereocenter and a primary alcohol functional group make it an attractive starting material for the synthesis of a wide range of complex molecules. This technical guide provides an in-depth overview of the fundamental properties, synthesis, purification, and biological activities of (S)-5-(hydroxymethyl)-2-pyrrolidinone.
Chemical and Physical Properties
(S)-5-(hydroxymethyl)-2-pyrrolidinone is a white to off-white crystalline solid. It is soluble in water and ethanol.[1] Key physical and chemical properties are summarized in the tables below.
General Properties
| Property | Value | Reference(s) |
| Chemical Name | (5S)-5-(hydroxymethyl)pyrrolidin-2-one | [2] |
| Common Synonyms | L-Pyroglutaminol, (S)-(+)-5-(Hydroxymethyl)-2-pyrrolidinone | [3] |
| CAS Number | 17342-08-4 | |
| Molecular Formula | C₅H₉NO₂ | |
| Molecular Weight | 115.13 g/mol | |
| Appearance | White to off-white crystalline powder or crystals |
Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 79-80 °C | |
| Boiling Point | 185-187 °C at 4 Torr | |
| Optical Activity | [α]20/D +30° (c = 2 in ethanol) | |
| Solubility | Soluble in water and ethanol | [1] |
Spectral Data
While detailed spectral data with peak assignments can be found in various databases, a summary of expected spectral characteristics is provided below.
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the diastereotopic protons of the methylene group adjacent to the hydroxyl, the methine proton at the stereocenter, and the methylene protons of the pyrrolidinone ring. The NH and OH protons will also be present, with their chemical shifts being solvent-dependent. |
| ¹³C NMR | Five distinct signals corresponding to the carbonyl carbon, the methine carbon of the stereocenter, the methylene carbon attached to the hydroxyl group, and the two methylene carbons of the pyrrolidinone ring. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3200-3400 cm⁻¹), O-H stretch (broad, around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and a strong C=O stretch of the lactam (around 1680 cm⁻¹). |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 115, along with fragmentation patterns characteristic of the loss of the hydroxymethyl group and other fragments of the pyrrolidinone ring. |
Synthesis and Purification
Synthetic Route: Reduction of L-Pyroglutamic Acid Ester
A common and efficient method for the synthesis of (S)-5-(hydroxymethyl)-2-pyrrolidinone involves the reduction of an ester of L-pyroglutamic acid.
Materials:
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Methyl L-pyroglutamate
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Anhydrous Ethanol
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Sodium borohydride (NaBH₄)
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Hydrochloric acid (HCl)
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Dichloromethane (DCM)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Ethyl acetate
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Hexanes
Procedure:
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Dissolution: Dissolve Methyl L-pyroglutamate in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
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Cooling: Cool the solution to 0 °C using an ice bath.
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Reduction: Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of hydrochloric acid until the effervescence ceases.
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Workup: Filter the mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure to remove the ethanol.
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Extraction: Redissolve the residue in water and extract the aqueous layer multiple times with dichloromethane.
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Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Column Chromatography
The crude (S)-5-(hydroxymethyl)-2-pyrrolidinone can be purified by silica gel column chromatography.
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Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes or a low polarity mixture of ethyl acetate/hexanes) and pack it into a chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
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Elution: Elute the column with a gradient of ethyl acetate in hexanes, gradually increasing the polarity.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified (S)-5-(hydroxymethyl)-2-pyrrolidinone as a white solid.
Biological Activity and Signaling Pathway
(S)-5-(hydroxymethyl)-2-pyrrolidinone is an analog of Pramanicin, a natural product with known antifungal and anticancer properties. Like Pramanicin, its analogs have been shown to induce apoptosis in cancer cells. The primary mechanism of action involves the activation of the intrinsic apoptotic pathway through the modulation of mitogen-activated protein kinase (MAPK) signaling cascades.
Apoptosis Induction Signaling Pathway
The induction of apoptosis by Pramanicin analogs, such as (S)-5-(hydroxymethyl)-2-pyrrolidinone, is a complex process involving multiple signaling proteins. The diagram below illustrates the key events in this pathway.
Caption: Apoptosis signaling pathway induced by (S)-5-(hydroxymethyl)-2-pyrrolidinone.
Experimental Protocols for Biological Assays
To evaluate the pro-apoptotic activity of (S)-5-(hydroxymethyl)-2-pyrrolidinone, standard cell-based assays can be employed.
Annexin V/Propidium Iodide Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/Propidium Iodide apoptosis assay.
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Cell Culture and Treatment: Seed the cancer cell line of interest in appropriate culture plates. Once attached, treat the cells with varying concentrations of (S)-5-(hydroxymethyl)-2-pyrrolidinone for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control group.
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Cell Harvesting: Following treatment, collect both the adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Combine the floating and adherent cells and centrifuge to obtain a cell pellet.
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Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove any residual media and serum.
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Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
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Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
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Flow Cytometry Analysis: Add additional 1X binding buffer to each sample and analyze immediately by flow cytometry.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
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Cell Lysis: Treat cells with (S)-5-(hydroxymethyl)-2-pyrrolidinone as described above. After treatment, lyse the cells using a specific cell lysis buffer provided with a commercial caspase-3 assay kit.
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Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
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Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate to separate wells. Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
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Incubation: Incubate the plate at 37 °C for 1-2 hours.
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Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the caspase-3 activity.
Safety and Handling
(S)-5-(hydroxymethyl)-2-pyrrolidinone should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation and respiratory tract irritation.[4] Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
(S)-5-(hydroxymethyl)-2-pyrrolidinone is a valuable chiral building block with significant potential in the development of novel therapeutics, particularly in the field of oncology. Its ability to induce apoptosis through the JNK and p38 MAPK signaling pathways makes it an interesting candidate for further investigation. The synthetic and analytical protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this versatile compound.
